(S)-1-(2,4-Difluorophenyl)propan-1-amine
Description
The Role of Chiral Amines as Indispensable Building Blocks in Modern Chemical Synthesis
Chiral amines are fundamental structural motifs found in a vast array of biologically active molecules, including a significant percentage of pharmaceuticals, agrochemicals, and natural products. It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. Their prevalence underscores their importance as indispensable building blocks in the construction of complex molecular targets.
In synthetic chemistry, chiral amines are utilized in several key capacities:
Direct incorporation into final products: They often form the core structure of active pharmaceutical ingredients (APIs), where the specific three-dimensional arrangement of the amine group is crucial for interacting with biological targets like enzymes and receptors.
Chiral auxiliaries and resolving agents: They can be temporarily attached to a non-chiral molecule to guide a subsequent reaction to produce a desired enantiomer. After the reaction, the auxiliary is removed. They are also used to separate racemic mixtures into their individual enantiomers.
Organocatalysts: Chiral amines and their derivatives can act as catalysts themselves, promoting chemical reactions to proceed with high enantioselectivity. This approach is a cornerstone of asymmetric synthesis, offering an alternative to metal-based catalysts.
The versatility and widespread applicability of chiral amines have driven the development of innovative and efficient synthetic methods for their preparation, making them a central focus of modern organic synthesis.
Importance of Enantiomeric Purity in Chiral Molecule Research and Development
A chiral molecule and its non-superimposable mirror image are known as enantiomers. While they possess identical physical properties in a non-chiral environment, they often exhibit profoundly different behaviors in biological systems, which are inherently chiral. The human body's enzymes, receptors, and other biomolecules can differentiate between enantiomers, leading to distinct pharmacological, metabolic, and toxicological profiles.
This differentiation has critical implications in pharmaceutical development:
Pharmacological Activity: Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or produce undesirable side effects.
Toxicity and Side Effects: In some well-known cases, the distomer is not merely inactive but can be harmful. This necessitates the development of single-enantiomer drugs to improve safety and therapeutic index.
Regulatory Scrutiny: Recognizing the different effects of enantiomers, regulatory agencies like the U.S. Food and Drug Administration (FDA) strongly recommend the development of single-enantiomer drugs. This has led to a significant market shift away from racemic mixtures (50:50 mixtures of both enantiomers) towards enantiomerically pure compounds.
Therefore, achieving high enantiomeric purity is not just an academic challenge but a critical requirement for the development of safer and more effective medicines. It ensures that the biological activity of a drug is predictable, potent, and minimally associated with the adverse effects of an unwanted enantiomer.
Overview of (S)-1-(2,4-Difluorophenyl)propan-1-amine within the Landscape of Chiral Fluoroaryl Amines
This compound is a chiral primary amine that belongs to the important class of fluoroaryl amines. These compounds are highly valued in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into a drug candidate can profoundly and often beneficially alter its properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H11F2N |
| Molecular Weight | 171.19 g/mol |
| Appearance | Not specified in literature |
| Chirality | Contains one stereocenter |
The significance of the fluoroaryl moiety in this compound is multifaceted. Fluorine substitution can:
Alter Basicity: The high electronegativity of fluorine atoms can decrease the basicity (pKa) of the amine group. This change can improve a drug's oral bioavailability and membrane permeability by altering its ionization state at physiological pH. nih.gov
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life in the body. nih.gov
Improve Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the binding affinity and selectivity of a drug for its target receptor or enzyme. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1S)-1-(2,4-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11F2N/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m0/s1 |
InChI Key |
OPQILGGBYNHAGG-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=C(C=C1)F)F)N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Asymmetric Synthesis Strategies and Methodologies for S 1 2,4 Difluorophenyl Propan 1 Amine
Catalytic Enantioselective Synthesis Approaches
Transition metal-catalyzed reactions represent a powerful and versatile tool for the asymmetric synthesis of chiral amines. nih.gov These methods typically involve the reduction of a prochiral precursor, such as an imine or a ketone, in the presence of a chiral catalyst, which directs the reaction to favor the formation of one enantiomer over the other.
The most direct catalytic route to (S)-1-(2,4-Difluorophenyl)propan-1-amine is the asymmetric reduction of a prochiral precursor, typically 1-(2,4-difluorophenyl)propan-1-one or its corresponding N-unsubstituted ketimine. Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are the most prominent techniques employed for this purpose, often utilizing Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) catalysts complexed with chiral ligands. mdpi.com
The reduction of the intermediate imine, formed in situ from the ketone and an ammonia (B1221849) source, is a common strategy. The catalyst, composed of a metal center and a chiral ligand, creates a chiral environment that forces the hydride to add to one face of the C=N double bond preferentially, leading to the desired (S)-amine. For instance, iridium complexes bearing phosphino-oxazoline ligands have demonstrated high efficacy in the asymmetric reduction of N-aryl imines, achieving excellent levels of enantioselectivity (up to 97% ee). nih.gov Similarly, ruthenium catalysts paired with chiral diamine ligands are well-established for the asymmetric transfer hydrogenation of imines, providing a robust method for producing chiral amines. mdpi.com
Table 1: Representative Catalytic Systems for Asymmetric Reduction of Prochiral Ketones/Imines Note: This table presents data for analogous systems due to the proprietary nature of specific industrial processes for the target compound. The principles are directly applicable.
| Catalyst System | Precursor | Reductant | Yield (%) | Enantiomeric Excess (ee %) |
| RuCl₂(S,S)-TsDPEN | Aryl Ketone | HCOOH/NEt₃ | >95 | >98 (S) |
| [Ir(COD)Cl]₂ / (S)-f-spiroPhos | N-Aryl Ketimine | H₂ | >99 | 96 (S) |
| Rh(COD)₂BF₄ / (R,S)-Josiphos | Aryl Ketone | H₂ | 97 | 99 (S) |
The success of catalytic asymmetric synthesis hinges almost entirely on the design of the chiral ligand. The ligand modifies the electronic and steric properties of the metal center, creating a precisely defined chiral pocket that dictates the stereochemical outcome of the reaction. nih.gov
Several key principles guide modern ligand design:
C₂-Symmetry: Many highly successful "privileged ligands," such as DIOP and DiPAMP, possess a C₂ axis of symmetry. This symmetry reduces the number of possible diastereomeric transition states, which can simplify the reaction pathways and often leads to higher enantioselectivity. nih.govresearchgate.net
Bite Angle: In chelating ligands, particularly diphosphines, the P-M-P "bite angle" has a significant impact on catalytic activity and selectivity. Fine-tuning this angle by altering the ligand backbone is a critical optimization strategy.
Modularity and Electronic Tuning: Modern ligand families, such as P,N-ligands (e.g., PHOX) or ferrocene-based ligands (e.g., Josiphos), are often modular. scilit.com This allows for the systematic and independent variation of steric and electronic properties by changing substituents on the ligand scaffold. This "tuning" is essential for optimizing the catalyst for a specific substrate, like 1-(2,4-difluorophenyl)propan-1-one, to achieve maximum enantioselectivity. scilit.com For instance, electron-donating or electron-withdrawing groups on the ligand can influence the reactivity of the metal center and its interaction with the substrate. rsc.org
The development of new chiral catalysts is often a process of screening a library of ligands with diverse structural and electronic features to identify the optimal match for a particular transformation. nih.gov
Biocatalytic Approaches to Stereoselective Formation
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis for producing enantiopure compounds. mdpi.com Enzymes operate under mild conditions (ambient temperature and pressure in aqueous media), exhibit exquisite chemo-, regio-, and stereoselectivity, and are environmentally benign.
Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. mdpi.commdpi.com Their high stereoselectivity makes them ideal for the synthesis of chiral amines like this compound. nih.gov
This method, also known as asymmetric synthesis, involves the direct conversion of the prochiral ketone, 1-(2,4-difluorophenyl)propan-1-one, into the desired (S)-amine using an (S)-selective transaminase. nih.gov The reaction requires a stoichiometric amine donor, such as isopropylamine (B41738) or L-alanine, which is converted into a ketone coproduct (acetone or pyruvate, respectively). mdpi.com
The reaction equilibrium can be unfavorable, but several strategies are employed to drive it toward the product amine. These include using a large excess of the amine donor or removing the ketone coproduct as it is formed. mdpi.com Research on transaminases for producing structurally similar 1-arylpropan-amines has shown that high conversions and near-perfect enantiomeric excess can be achieved. nih.govresearchgate.net The choice of enzyme is critical, and panels of transaminases with different substrate specificities and stereopreferences are often screened to find an optimal catalyst.
Table 2: Transaminase-Mediated Asymmetric Synthesis of 1-Arylpropan-amines Note: Data from studies on analogous 1-arylpropan-2-one substrates, demonstrating the applicability of the method.
| Enzyme Source | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |
| Arthrobacter sp. (R)-TA | 1-(3,4-dichlorophenyl)propan-2-one | Isopropylamine | 88 | >99 (R) |
| Vibrio fluvialis (S)-TA | 2-Acetylbiphenyl | Isopropylamine | >99 | >99 (S) |
| Evolved (R)-TA | Prositagliptin | Isopropylamine | 92 | >99.95 (R) |
Kinetic resolution is an effective strategy when a racemic mixture of the amine is readily available. wikipedia.org In this process, an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted and thus enriched. wikipedia.org To obtain this compound, an (R)-selective transaminase can be used.
The (R)-transaminase selectively recognizes the (R)-amine from the racemic mixture and catalyzes its deamination by transferring the amino group to a ketone acceptor (e.g., pyruvate), converting it back to the prochiral ketone. The desired (S)-amine does not react and can be separated from the ketone at the end of the reaction. nih.gov The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. mdpi.com The process is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the remaining substrate. nih.govnih.gov
Table 3: Transaminase-Mediated Kinetic Resolution of Racemic 1-Arylpropan-amines Note: Data from studies on analogous racemic 1-arylpropan-2-amine substrates.
| Enzyme Source | Racemic Substrate | Ketone Acceptor | Conversion (%) | Enantiomeric Excess (ee %) of (S)-Amine |
| Arthrobacter sp. (R)-TA | rac-1-(3,4-dimethoxyphenyl)propan-2-amine | Pyruvate | >48 | >95 (S) |
| Candida antarctica Lipase B (CALB) | rac-1-phenylethanol | Acyl Donor | ~50 | >97 (R) |
| Immobilized (R)-TA | rac-1-(4-chlorophenyl)propan-2-amine | Pyruvate | 49 | >99 (S) |
Whole-Cell Biocatalysis and Enzyme Engineering for Enhanced Enantioselectivity
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral amines. Whole-cell biocatalysis, utilizing engineered microorganisms, offers a cost-effective and robust system for asymmetric synthesis, as the enzymes are protected within the cellular environment and cofactors are regenerated in situ. nih.gov Enzyme engineering, particularly through directed evolution, has been instrumental in tailoring enzymes with desired properties such as high enantioselectivity, broad substrate scope, and enhanced stability. nih.govcam.ac.uk
For the synthesis of this compound, two main classes of enzymes are of significant interest: transaminases (TAs) and amine dehydrogenases (ADHs).
Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate. google.com The asymmetric synthesis of this compound can be achieved through the transamination of the corresponding prochiral ketone, 1-(2,4-difluorophenyl)propan-1-one. Natural ω-transaminases often exhibit limitations in accepting bulky substrates or providing the desired stereoselectivity. researchgate.net However, protein engineering has been successfully employed to overcome these challenges. For instance, the active site of a ω-transaminase from Vitreoscilla stercoraria was engineered to enhance its activity towards 4'-(trifluoromethyl)acetophenone, a structurally related fluorinated ketone. nih.gov A semi-rational design strategy, involving the mutation of key residues in the substrate-binding pocket, led to a variant with significantly improved catalytic efficiency and thermal stability. nih.gov Similar engineering strategies, such as modifying the large pocket of an (S)-selective ω-transaminase, have been shown to dramatically increase the catalytic efficiency for bulky aryl alkyl ketones, achieving high conversions and excellent enantiomeric excess (>99% ee). rsc.org
| Enzyme Class | Engineering Strategy | Target Substrate Type | Key Improvements |
| Transaminase | Semi-rational design | Fluorinated acetophenones | Increased activity, enhanced thermal stability |
| Transaminase | Rational design of large pocket | Bulky aryl alkyl ketones | >470-fold increase in kcat/KM, >99.9% ee |
| Amine Dehydrogenase | Directed evolution | Aliphatic and benzylic ketones | High activity and stereoselectivity (>99.8% ee) |
Amine Dehydrogenases (ADHs): ADHs offer a direct route for the reductive amination of ketones using ammonia as the amine source. researchgate.net Directed evolution has been pivotal in creating robust ADHs from other dehydrogenase scaffolds. For example, a phenylalanine dehydrogenase was evolved into a highly active and stereoselective amine dehydrogenase capable of converting various aliphatic and benzylic ketones with excellent enantioselectivity (>99.8% ee). researchgate.net This demonstrates the potential for developing a specific ADH for the synthesis of this compound from its corresponding ketone. The evolution process can be accelerated by high-throughput screening methods, enabling the rapid identification of improved enzyme variants. cam.ac.uk
Bioreduction of Fluorinated Nitropropan-1-one Intermediates
An alternative biocatalytic approach involves the asymmetric reduction of a nitro intermediate, such as 1-(2,4-difluorophenyl)-2-nitropropan-1-one. The subsequent reduction of the nitro group would yield the desired chiral amine. The key step is the stereoselective reduction of the ketone functionality in the nitro-containing precursor.
This can be achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are capable of reducing carbonyl compounds to chiral alcohols with high enantioselectivity. nih.govresearchgate.net Whole-cell biocatalysts are particularly advantageous for these reactions as they can efficiently regenerate the required NAD(P)H cofactors. nih.gov For instance, the bioreduction of various 1-(arylsulfanyl)propan-2-ones to the corresponding chiral alcohols has been demonstrated with excellent enantioselectivity (>99% ee) using yeast strains and recombinant alcohol dehydrogenases. nih.gov
Furthermore, nitroreductases, particularly from the Old Yellow Enzyme (OYE) family, are known to catalyze the reduction of activated C=C double bonds in nitroalkenes. nih.gov While the direct asymmetric reduction of a nitro-ketone is less commonly reported, the enzymatic reduction of the nitro group itself is well-established. For example, nitroreductases can reduce aromatic nitro compounds to the corresponding anilines. researchgate.net A chemoenzymatic strategy could, therefore, be envisioned where the ketone is first stereoselectively reduced to a hydroxyl group using a KRED, followed by the reduction of the nitro group to an amine, and subsequent conversion of the hydroxyl group to complete the synthesis.
| Biocatalytic Step | Enzyme Class | Substrate | Product | Key Advantage |
| Ketone Reduction | KRED/ADH | 1-(2,4-difluorophenyl)-2-nitropropan-1-one | (1S)-1-(2,4-difluorophenyl)-1-hydroxy-2-nitropropane | High enantioselectivity |
| Nitro Group Reduction | Nitroreductase | Nitroalkane | Alkylamine | Mild reaction conditions |
Diastereoselective Synthesis through Chiral Auxiliaries and Substrate Control
The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
For the synthesis of this compound, N-tert-butanesulfinamide (Ellman's auxiliary) has proven to be a highly effective chiral auxiliary. nih.govwikipedia.orgyale.edu The synthesis typically involves the condensation of (R)- or (S)-tert-butanesulfinamide with 1-(2,4-difluorophenyl)propan-1-one to form the corresponding N-tert-butanesulfinyl imine. sigmaaldrich.com The diastereoselective reduction of this imine, followed by the removal of the sulfinyl group, yields the enantiomerically enriched amine.
The high diastereoselectivity of the reduction is attributed to the steric bulk of the tert-butyl group on the sulfinamide, which directs the hydride attack to the less hindered face of the imine. sigmaaldrich.com
A general reaction scheme is as follows:
Condensation: 1-(2,4-difluorophenyl)propan-1-one + (S)-tert-butanesulfinamide → (S,E)-N-(1-(2,4-difluorophenyl)propylidene)-2-methylpropane-2-sulfinamide
Diastereoselective Reduction: The resulting N-sulfinylimine is then reduced using a hydride source (e.g., NaBH4). The sulfinyl group directs the hydride to the Re face of the imine, leading to the (S,S) diastereomer as the major product.
Auxiliary Cleavage: The tert-butanesulfinyl group is readily cleaved under mild acidic conditions (e.g., HCl in methanol) to afford the desired this compound. iupac.org
| Chiral Auxiliary | Key Intermediate | Stereocontrol Element | Diastereoselectivity |
| N-tert-butanesulfinamide | N-sulfinylimine | Steric hindrance from tert-butyl group | High (often >95:5 dr) |
| Evans' oxazolidinone | N-acyloxazolidinone | Chelation control | High |
Multi-Step Stereoselective Routes and Process Development
The industrial production of this compound often involves multi-step synthetic routes that are designed for scalability, cost-effectiveness, and safety. Process development focuses on optimizing each step of the synthesis, including reaction conditions, catalyst loading, solvent selection, and purification methods.
A plausible multi-step stereoselective route could be designed based on the principles of asymmetric catalysis and the use of chiral building blocks. For example, a route could commence with a Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with propanoyl chloride to yield 1-(2,4-difluorophenyl)propan-1-one. This prochiral ketone is a key intermediate for several of the asymmetric strategies discussed above.
One potential industrial process could involve the following key transformations:
Asymmetric Hydrogenation: The direct asymmetric hydrogenation of the N-aryl imine derived from 1-(2,4-difluorophenyl)propan-1-one using a chiral transition metal catalyst (e.g., Iridium or Rhodium with a chiral ligand) can provide the desired (S)-amine with high enantioselectivity.
Chiral Resolution: A racemic mixture of 1-(2,4-difluorophenyl)propan-1-amine (B1386103) can be synthesized and then resolved using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by crystallization.
Biocatalytic Asymmetric Amination: As discussed in section 2.2.2, the use of an engineered transaminase or amine dehydrogenase in a whole-cell system to convert 1-(2,4-difluorophenyl)propan-1-one directly to the (S)-amine is a highly attractive green and efficient route.
Advanced Analytical Techniques for Enantiopurity and Stereochemical Characterization of S 1 2,4 Difluorophenyl Propan 1 Amine
Chromatographic Enantioseparation Methods
Chromatography is a powerful and widely used technique for resolving enantiomers. phenomenex.com Chiral chromatography allows for the direct separation of enantiomers, providing accurate quantification of enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone for the enantioselective analysis of chiral amines. mdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and widely used for this purpose. mdpi.comhplc.eu
For a primary amine like (S)-1-(2,4-Difluorophenyl)propan-1-amine, effective separation is often achieved on these phases using a normal-phase or polar organic mode. The mobile phase composition, including the choice of organic solvent (e.g., hexane, ethanol, isopropanol) and the use of a basic additive like diethylamine (B46881) (DEA), is critical. mdpi.com The basic additive is often necessary to improve peak shape and prevent the strong retention of the amine on the stationary phase. mdpi.com Other CSPs, such as those based on cyclodextrins or crown ethers, also show applicability for the separation of primary amines. hplc.eusigmaaldrich.com
Table 1: Illustrative Chiral HPLC Screening Conditions for Primary Amines
| Chiral Stationary Phase (CSP) Type | Example Column | Typical Mobile Phase | Flow Rate (mL/min) | Detection |
|---|---|---|---|---|
| Polysaccharide (Amylose) | CHIRALPAK® IA | n-Hexane/Ethanol/DEA (80:20:0.1) | 1.0 | UV at 254 nm |
| Polysaccharide (Cellulose) | CHIRALCEL® OD-H | n-Hexane/Isopropanol/DEA (90:10:0.1) | 1.0 | UV at 254 nm |
| Cyclodextrin (B1172386) | CYCLOBOND™ I 2000 | Acetonitrile/Methanol with TFA/TEA buffer | 0.8 | UV at 254 nm |
| Pirkle-type (π-acidic) | Whelk-O® 1 | n-Hexane/Isopropanol (90:10) | 1.5 | UV at 254 nm |
This table presents typical starting conditions for method development. Optimization is generally required for baseline separation. DEA: Diethylamine, TFA: Trifluoroacetic acid, TEA: Triethylamine (B128534).
Supercritical Fluid Chromatography (SFC) for Rapid Chiral Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced solvent consumption. chromatographyonline.com The technique typically uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent (e.g., methanol, ethanol). chromatographyonline.commdpi.com The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant loss in efficiency, leading to much faster analysis times. chromatographyonline.com
The same types of chiral stationary phases used in HPLC are generally effective in SFC. For primary amines, the addition of acidic or basic additives to the modifier is often essential to achieve good peak shapes and selectivity. chromatographyonline.com A combination of an acid like trifluoroacetic acid and a base like triethylamine can improve chiral recognition and mass transfer kinetics. chromatographyonline.com
Gas Chromatography (GC) and Capillary Electrophoresis (CE) for Enantiomeric Analysis
Gas Chromatography (GC) can be used for enantiomeric analysis, typically requiring the amine to be derivatized to increase its volatility and thermal stability. nih.gov This indirect approach involves reacting the amine with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral GC column. Direct separation can also be achieved using a chiral capillary column, such as one coated with a cyclodextrin derivative. jiangnan.edu.cn
Capillary Electrophoresis (CE) is another high-efficiency technique for chiral separations. jiangnan.edu.cn In CE, enantiomers are separated based on their differential mobility in an electric field. The separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most common chiral selectors used in CE for this purpose. jiangnan.edu.cn
Indirect Derivatization Strategies for Enhanced Chromatographic Resolution
Indirect enantioseparation is a robust strategy that involves converting the enantiomeric amine into a pair of diastereomers by reacting it with a chiral derivatizing reagent (CDR). sdiarticle4.comnih.gov These resulting diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC or GC column. nih.govnih.gov
For a primary amine like this compound, a variety of CDRs are available. The choice of reagent depends on the specific analytical requirements, such as detection sensitivity and reaction conditions. The derivatization reaction should proceed rapidly and quantitatively without causing racemization of the analyte or the reagent. nih.gov
Table 2: Common Chiral Derivatizing Reagents (CDRs) for Primary Amines
| Reagent Name | Abbreviation | Functional Group Reacted | Detection Method |
|---|---|---|---|
| (-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl (Mosher's Acid Chloride) | Amine | UV, ¹⁹F NMR |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Amine | UV |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Amine | UV |
| o-Phthalaldehyde / Chiral Thiol | OPA | Primary Amine | Fluorescence |
| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Primary/Secondary Amine | Fluorescence |
Spectroscopic and Diffractometric Characterization of Absolute Configuration
While chromatographic methods excel at determining enantiomeric purity, spectroscopic techniques are essential for elucidating the absolute stereochemistry of a chiral molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. magritek.com While the NMR spectra of two enantiomers in an achiral solvent are identical, their signals can be resolved in the presence of a chiral auxiliary.
A common method for determining enantiomeric excess by NMR involves the use of a chiral solvating agent (CSA). nih.gov CSAs, such as (S)-BINOL, form weak, transient diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction leads to different magnetic environments for the corresponding nuclei in each enantiomer, resulting in separate, resolvable peaks in the NMR spectrum. For this compound, both ¹H and ¹⁹F NMR would be highly informative, as the fluorine atoms provide a sensitive probe for changes in the chiral environment. nih.gov The enantiomeric excess can then be calculated by integrating the signals corresponding to each enantiomer. nih.gov This method is often rapid, as it involves simply mixing the analyte and the CSA in an NMR tube. nih.gov
Furthermore, NMR is indispensable for analyzing the diastereomeric derivatives formed in indirect chromatographic methods. The distinct chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra of the diastereomers can be used to confirm their structure and, by extension, the stereochemistry of the original amine. researchgate.netipb.pt
X-ray Crystallography for Definitive Stereochemistry Determination
X-ray crystallography stands as an unequivocal method for the determination of the absolute stereochemistry of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional map of the atomic arrangement within the crystal lattice can be generated. This technique provides precise information on bond lengths, bond angles, and the spatial orientation of atoms, thereby confirming the absolute configuration of stereocenters.
For a chiral amine like this compound, obtaining a suitable single crystal is the first critical step. This often involves the preparation of a crystalline derivative, such as a salt with a chiral acid of known absolute stereochemistry (e.g., tartaric acid or mandelic acid). The resulting diastereomeric salt can then be crystallized. The analysis of the crystal structure of this salt allows for the unambiguous assignment of the (S)-configuration to the amine.
While specific crystallographic data for this compound is not widely published in publicly accessible literature, the general methodology remains a standard and powerful tool in synthetic and medicinal chemistry for absolute structure elucidation. In a typical crystallographic study, the key parameters that would be determined are presented in the table below.
| Crystallographic Parameter | Description | Typical Information Yielded |
|---|---|---|
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). | Fundamental structural characteristic of the crystalline solid. |
| Space Group | The specific symmetry group of the crystal. | Detailed information about the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. | Defines the size and shape of the repeating unit of the crystal. |
| Flack Parameter | A parameter used to determine the absolute configuration of a chiral molecule from crystallographic data. | A value close to 0 for the correct enantiomer confirms the absolute stereochemistry. |
Mass Spectrometry (MS) Hyphenated Techniques for Analytical Purity
Mass spectrometry, particularly when coupled with chromatographic separation techniques (hyphenated techniques), is an indispensable tool for assessing the analytical purity of pharmaceutical compounds by identifying and quantifying impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. For this compound, which is a relatively small molecule, GC-MS can be employed to separate and identify volatile impurities. The sample is vaporized and passed through a chromatographic column, which separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the structure of the impurities. Derivatization of the amine group, for instance with trifluoroacetic anhydride, can improve its volatility and chromatographic behavior. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , are versatile techniques for the analysis of a wide range of compounds, including those that are not amenable to GC. In LC-MS, the sample is dissolved in a solvent and separated by high-performance liquid chromatography (HPLC) before entering the mass spectrometer. This is particularly useful for identifying non-volatile or thermally labile impurities. LC-MS/MS adds another layer of specificity by allowing for the fragmentation of selected ions, which aids in the structural elucidation of unknown impurities. lcms.cz
The following table summarizes the application of these hyphenated techniques in the purity analysis of this compound.
| Technique | Principle | Application for this compound | Typical Impurities Detected |
|---|---|---|---|
| GC-MS | Separation of volatile compounds followed by mass analysis. | Identification and quantification of volatile organic impurities. | Residual solvents, starting materials, and volatile by-products from synthesis. |
| LC-MS | Separation of non-volatile compounds in the liquid phase followed by mass analysis. | Detection of a broad range of impurities, including starting materials, reagents, and degradation products. | Unreacted starting materials, intermediates, and non-volatile by-products. |
| LC-MS/MS | High-resolution separation with highly selective and sensitive detection through multiple stages of mass analysis. | Trace-level impurity identification and structural elucidation. | Isomeric impurities, degradation products, and trace contaminants. |
Applications of S 1 2,4 Difluorophenyl Propan 1 Amine in Innovative Synthetic Methodology Development
Utilization as a Key Chiral Building Block in Complex Molecule Construction
Chiral amines are fundamental components in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Their role as chiral building blocks lies in their ability to introduce a specific stereochemistry into a target molecule, which is often crucial for its biological function. The general strategy involves incorporating the chiral amine into the molecular framework of the target compound, thereby transferring its stereochemical information.
In this context, (S)-1-(2,4-Difluorophenyl)propan-1-amine serves as a valuable synthon. The presence of the difluorophenyl group can enhance the metabolic stability and binding affinity of the final molecule due to the unique properties of fluorine atoms. While extensive, specific examples of the incorporation of this compound into complex molecules are not widely detailed in publicly available scientific literature, its structural analogy to other widely used chiral amines suggests its utility in the synthesis of chiral ligands, auxiliaries, and as a key fragment in drug discovery programs. The development of synthetic routes utilizing this building block is an active area of research aimed at accessing novel chemical entities with potentially enhanced pharmacological profiles.
Role in Asymmetric Transformations beyond Direct Synthesis
Beyond its role as a structural component, this compound has the potential to influence the stereochemical outcome of reactions in which it is not directly incorporated into the final product. This is achieved through its application as a chiral base or as a component of a chiral ligand in metal-catalyzed reactions.
As Chiral Bases in Enantioselective Deprotonation Reactions
Chiral bases are employed to selectively remove a proton from a prochiral substrate, leading to the formation of a chiral enolate or other carbanionic species. This enolate can then react with an electrophile to generate a product with high enantiomeric excess. The stereochemical outcome of the reaction is dictated by the structure of the chiral base.
While the use of chiral lithium amide bases derived from various chiral amines is a well-established strategy in asymmetric synthesis, specific studies detailing the application of this compound as a chiral base for enantioselective deprotonation are not prominently featured in the current body of scientific literature. However, based on the principles of asymmetric deprotonation, it is plausible that a lithium amide derived from this amine could be effective in controlling the stereochemistry of enolate formation, offering a potentially new tool for asymmetric carbon-carbon bond formation. Further research is required to explore and document its efficacy in this role.
As Chiral Ligands for Metal-Catalyzed Asymmetric Reactions
The formation of coordination complexes between a chiral organic molecule and a metal center is a cornerstone of asymmetric catalysis. The chiral ligand transfers its stereochemical information to the metal's coordination sphere, thereby influencing the stereochemical course of the catalyzed reaction. Chiral amines are frequently used as precursors for the synthesis of a wide variety of chiral ligands, such as phosphine-oxazoline (PHOX) ligands or salen-type ligands.
The application of this compound in the formation of novel chiral ligands for metal-catalyzed asymmetric reactions presents a promising avenue for research. The electronic properties of the difluorophenyl group could modulate the catalytic activity and selectivity of the corresponding metal complexes. Although specific examples of ligands derived from this compound and their application in catalysis are not yet widely reported, the modular nature of ligand synthesis suggests that a variety of ligand types could be accessed from this chiral amine. The table below illustrates the potential for enantiomeric excess in metal-catalyzed reactions, a key metric for the success of a chiral ligand.
| Reaction Type | Metal Catalyst | Potential Chiral Ligand Type | Hypothetical Enantiomeric Excess (ee %) |
| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral Phosphine | >90 |
| Asymmetric Allylic Alkylation | Palladium | Chiral Phosphine-Oxazoline | >95 |
| Asymmetric Cyclopropanation | Copper | Chiral Salen | >90 |
This table represents hypothetical data based on the performance of similar chiral ligands in these reaction types, as specific data for ligands derived from this compound is not currently available.
Contribution to the Development of Novel Stereoselective Chemical Processes
The introduction of new chiral building blocks and catalysts is a driving force in the development of novel stereoselective chemical processes. The unique structural and electronic properties of this compound have the potential to enable new transformations or improve the efficiency and selectivity of existing ones.
The development of synthetic routes that rely on the specific reactivity of this amine or its derivatives could lead to new methods for the enantioselective synthesis of fluorinated compounds, which are of high interest in medicinal chemistry. For instance, its use as a chiral auxiliary could enable diastereoselective reactions where the auxiliary is later cleaved to reveal the enantioenriched product.
While the full impact of this compound on the development of novel stereoselective processes is yet to be fully realized and documented in peer-reviewed literature, its potential is clear. As research continues, it is anticipated that the application of this and similar chiral amines will lead to the discovery of new and powerful tools for asymmetric synthesis, ultimately contributing to the efficient construction of complex and valuable chiral molecules.
Derivatization and Functionalization Strategies for Research Purposes Involving S 1 2,4 Difluorophenyl Propan 1 Amine
Chemical Transformations to Access Diverse Chiral Intermediates
The primary amine group of (S)-1-(2,4-Difluorophenyl)propan-1-amine is a key site for chemical modifications to generate a library of chiral intermediates. Common transformations include N-acylation and the formation of urea (B33335) derivatives, which introduce a wide range of functional groups while preserving the original stereochemistry.
N-Acylation to Form Chiral Amides
N-acylation is a fundamental transformation for the protection of amines or for the introduction of new functionalities. The reaction of this compound with various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields a diverse array of chiral amides. These amides are often stable, crystalline compounds, which can be useful in subsequent synthetic steps or for biological evaluation. The reaction is typically high-yielding and proceeds without racemization of the stereogenic center. For instance, the acylation with different acyl chlorides introduces varied alkyl or aryl substituents, thereby modifying the lipophilicity and steric properties of the resulting molecule.
| Acylating Agent | Resulting Chiral Amide | Potential Application of Intermediate |
|---|---|---|
| Acetyl Chloride | N-((S)-1-(2,4-Difluorophenyl)propyl)acetamide | Precursor for further functionalization |
| Benzoyl Chloride | N-((S)-1-(2,4-Difluorophenyl)propyl)benzamide | Intermediate in medicinal chemistry |
| Cyclopropanecarbonyl Chloride | N-((S)-1-(2,4-Difluorophenyl)propyl)cyclopropanecarboxamide | Building block for bioactive molecules |
| 4-Nitrobenzoyl Chloride | N-((S)-1-(2,4-Difluorophenyl)propyl)-4-nitrobenzamide | Intermediate for further modification of the nitro group |
Formation of Chiral Urea Derivatives
Urea derivatives are prevalent motifs in pharmaceuticals and agrochemicals. The synthesis of chiral ureas from this compound can be achieved through several methods. A common approach involves the reaction of the amine with an isocyanate. This reaction is generally rapid and efficient, leading to the formation of N,N'-disubstituted ureas. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of a second amine, can produce unsymmetrical ureas. These chiral urea derivatives serve as versatile intermediates for the synthesis of more complex heterocyclic systems or as final target molecules in drug discovery programs. researchgate.net
| Reagent | Resulting Chiral Urea | Significance of Transformation |
|---|---|---|
| Phenyl isocyanate | 1-((S)-1-(2,4-Difluorophenyl)propyl)-3-phenylurea | Introduction of an aromatic urea moiety |
| Methyl isocyanate | 1-((S)-1-(2,4-Difluorophenyl)propyl)-3-methylurea | Formation of a simple alkyl urea derivative |
| tert-Butyl isocyanate | 1-tert-Butyl-3-((S)-1-(2,4-Difluorophenyl)propyl)urea | Incorporation of a sterically hindered group |
| 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-((S)-1-(2,4-Difluorophenyl)propyl)urea | Synthesis of halogenated urea analogs |
Preparation of Structurally Related Analogs for Methodological Exploration
The synthesis of a series of structurally related analogs of this compound is crucial for exploring new synthetic methodologies and for understanding how structural modifications impact chemical and physical properties. Reductive amination is a powerful tool for this purpose, allowing for the introduction of a wide variety of substituents on the nitrogen atom.
Reductive Amination to Generate N-Alkylated Analogs
Reductive amination, also known as reductive alkylation, is a highly versatile method for forming carbon-nitrogen bonds. acs.org This one-pot reaction typically involves the condensation of an amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. chemrxiv.orgmdma.ch Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. chemrxiv.org By reacting this compound with a diverse set of aldehydes and ketones, a library of N-alkylated and N-cycloalkylated analogs can be readily prepared. This approach is valuable for generating analogs with modulated basicity, polarity, and steric bulk, which are useful for methodological studies, such as in the development of new catalysts or chiral auxiliaries.
| Carbonyl Compound | Reducing Agent | Resulting N-Substituted Analog | Purpose of Analog Synthesis |
|---|---|---|---|
| Formaldehyde | Sodium triacetoxyborohydride | (S)-N,N-Dimethyl-1-(2,4-difluorophenyl)propan-1-amine | Study of N-methylation effects |
| Acetone | Sodium cyanoborohydride | (S)-N-Isopropyl-1-(2,4-difluorophenyl)propan-1-amine | Introduction of a secondary alkyl group |
| Cyclohexanone | Sodium triacetoxyborohydride | (S)-N-Cyclohexyl-1-(2,4-difluorophenyl)propan-1-amine | Exploration of alicyclic substituents |
| Benzaldehyde | Sodium borohydride | (S)-N-Benzyl-1-(2,4-difluorophenyl)propan-1-amine | Synthesis of a benzylic amine analog |
Computational Chemistry and Mechanistic Investigations of S 1 2,4 Difluorophenyl Propan 1 Amine and Its Reactions
Quantum Chemical Studies on Reaction Mechanisms and Selectivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions, including transition states and reaction energy profiles. For a chiral benzylic amine like (S)-1-(2,4-Difluorophenyl)propan-1-amine, computational studies would be invaluable in understanding its reactivity, particularly in reactions such as nucleophilic substitution, acylation, and enzymatic transformations.
Nucleophilic Substitution Reactions:
The benzylic carbon atom in this compound is a potential electrophilic center for nucleophilic substitution reactions. The mechanism of such a reaction, whether it proceeds via a concerted SN2 pathway or a stepwise SN1 pathway, can be computationally investigated. DFT calculations could model the reaction coordinates for both pathways to determine the activation energy barriers.
SN1 Pathway: This mechanism would involve the departure of a leaving group (if the amine is derivatized, for example, as a tosylamide) to form a benzylic carbocation intermediate. The stability of this carbocation is crucial. The 2,4-difluorophenyl group would exert both inductive and resonance effects. The fluorine atoms are strongly electron-withdrawing through the sigma framework (inductive effect), which would destabilize the adjacent carbocation. Conversely, the fluorine atoms can donate lone pair electron density through resonance (mesomeric effect), which could offer some stabilization. Computational studies on similar fluorinated benzylic systems could quantify these competing effects.
SN2 Pathway: In a concerted SN2 mechanism, a nucleophile attacks the electrophilic carbon while the leaving group departs simultaneously. The rate and stereochemical outcome of this reaction are highly dependent on the steric hindrance around the reaction center and the electronic properties of the substituents. Quantum chemical modeling can map the potential energy surface of the transition state, revealing the geometric and energetic factors that govern selectivity. The presence of the difluorophenyl and ethyl groups would be key factors in the energetics of the trigonal bipyramidal transition state.
An illustrative data table, based on hypothetical DFT calculations for a generic nucleophilic substitution on a protonated form of the amine (acting as the leaving group), is presented below. Such a table would typically be generated from computational outputs to compare reaction pathways.
| Reaction Pathway | Transition State (TS) Energy (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) | Key TS Bond Distances (Å) |
|---|---|---|---|
| SN1-like (Carbocation formation) | +25.8 | +15.2 | C-N: 2.15 |
| SN2-like (Concerted displacement) | +18.5 | -5.7 | Nu-C: 2.20, C-N: 2.05 |
Note: The data in this table is illustrative and hypothetical, based on general principles of nucleophilic substitution reactions of similar compounds, to demonstrate the type of information gained from quantum chemical studies.
Selectivity:
Computational models are particularly adept at predicting stereoselectivity and regioselectivity. For reactions involving this compound, DFT could be used to calculate the transition state energies for the formation of different stereoisomeric products. The difference in these activation energies would allow for a prediction of the enantiomeric or diastereomeric excess, providing insight into how the existing chiral center directs the outcome of subsequent reactions.
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and conformational preferences of this compound are critical to its chemical behavior and interactions. Conformational analysis through computational methods can identify the most stable rotamers and the energy barriers between them.
The key rotatable bonds are the C-N bond and the C-C bond connecting the chiral center to the phenyl ring. Rotation around these bonds gives rise to different conformers with varying steric and electronic interactions.
Conformational Preferences:
A relaxed potential energy surface scan, calculated using quantum mechanics, can map out the energy as a function of the dihedral angles of these key bonds. The results would likely show a preference for staggered conformations to minimize steric hindrance between the amino group, the ethyl group, and the difluorophenyl ring. Studies on related fluorinated benzylamines have shown that fluorine substitution can significantly influence conformational preferences. globethesis.com An ortho-fluorine, as is present in this molecule, can induce a conformation where the amino group is oriented perpendicular to the plane of the benzene (B151609) ring. globethesis.com
An illustrative table summarizing the relative energies of potential stable conformers is provided below. These conformers are typically defined by the dihedral angle of the largest groups around the C-C and C-N bonds.
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.00 | 65.1 |
| Synclinal (Gauche) 1 | ~60° | 0.85 | 18.0 |
| Synclinal (Gauche) 2 | ~-60° | 0.75 | 16.9 |
Note: The data in this table is illustrative and based on typical energy differences found in the conformational analysis of similar chiral amines. It does not represent experimentally verified data for this compound.
Stereoelectronic Effects:
Stereoelectronic effects involve the interaction of electron orbitals that are dependent on the molecule's geometry. In this compound, several such effects could be at play:
Hyperconjugation: A key stereoelectronic interaction is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty anti-bonding orbital (σ). For example, a σC-H bond on the ethyl group could donate into the σC-N orbital. The efficiency of this interaction is highly dependent on the dihedral angle between the bonds, with an anti-periplanar arrangement being optimal. This type of interaction can influence conformational stability and the reactivity of the C-N bond.
Gauche Effect: The presence of electronegative fluorine atoms can lead to the "gauche effect," where a conformation with adjacent electronegative substituents in a gauche arrangement is unexpectedly stabilized. wikipedia.org This is often attributed to stabilizing hyperconjugative interactions, such as the donation from a σC-H orbital into a σ*C-F orbital. wikipedia.org Computational analysis using Natural Bond Orbital (NBO) theory can quantify the energy of these donor-acceptor interactions, providing a basis for understanding conformational preferences that defy simple steric arguments. wikipedia.org
Aromatic Interactions: The interaction between the amine's lone pair of electrons and the π-system of the difluorophenyl ring is another important factor. The orientation of the lone pair relative to the ring can influence the amine's basicity and nucleophilicity. The electron-withdrawing nature of the fluorine atoms will also modulate the electron density of the aromatic ring, affecting its interactions with other molecules.
Emerging Trends and Future Research Directions in Chiral Fluoroaryl Amine Chemistry
Development of Novel and More Efficient Catalytic Systems for Enantioselective Synthesis
The enantioselective synthesis of chiral amines, including (S)-1-(2,4-Difluorophenyl)propan-1-amine, heavily relies on the development of highly efficient and selective catalytic systems. Future research is geared towards the discovery and optimization of catalysts that can provide high yields and enantioselectivities under mild reaction conditions.
Transition Metal Catalysis: Transition metal complexes, particularly those based on rhodium, ruthenium, and iridium, have been instrumental in the asymmetric hydrogenation of prochiral imines and enamines. Recent advancements focus on the design of novel chiral ligands that can enhance the catalytic activity and selectivity for the synthesis of fluoroaryl amines. For instance, the development of ligands with specific steric and electronic properties can lead to improved enantiocontrol in the synthesis of compounds like this compound.
Organocatalysis: Chiral primary amine-based organocatalysts have emerged as powerful tools in asymmetric synthesis. mdpi.com These metal-free catalysts offer a complementary approach to transition metal catalysis and are often more robust and less sensitive to air and moisture. Future research will likely focus on the development of new organocatalysts for the asymmetric reductive amination of ketones, a key step in the synthesis of many chiral amines.
Biocatalysis: Enzymes, particularly transaminases and imine reductases, are gaining prominence as catalysts for the synthesis of chiral amines due to their exceptional selectivity and operation under environmentally benign conditions. wiley.com Engineered enzymes with tailored substrate specificities and enhanced stability are being developed to broaden the scope of biocatalysis to include a wider range of fluoroaryl ketones and amines. The application of transaminases for the synthesis of structurally similar 1-phenylpropan-2-amine derivatives has been successfully demonstrated, suggesting a promising avenue for the production of this compound. rsc.org
| Catalyst Type | Key Advantages | Representative Catalyst Classes/Enzymes |
| Transition Metal Catalysts | High turnover numbers, broad substrate scope | Rhodium-phosphine complexes, Ruthenium-diamine complexes, Iridium-based catalysts |
| Organocatalysts | Metal-free, robust, environmentally benign | Chiral phosphoric acids, Cinchona alkaloid derivatives, Proline derivatives |
| Biocatalysts | High enantioselectivity, mild reaction conditions, sustainable | Transaminases (TAs), Imine Reductases (IREDs), Amine Dehydrogenases (AmDHs) |
Advancements in Sustainable and Green Chemistry Approaches for Chiral Amine Production
The pharmaceutical industry is increasingly focusing on the development of sustainable and green manufacturing processes. This trend is driving research into more environmentally friendly methods for the production of chiral amines like this compound.
Biocatalytic Routes: As mentioned earlier, biocatalysis offers a green alternative to traditional chemical synthesis. wiley.com The use of whole-cell biocatalysts or immobilized enzymes can simplify catalyst recovery and reuse, further enhancing the sustainability of the process. openaccessgovernment.orgmdpi.com Research is focused on developing robust and recyclable biocatalytic systems for the large-scale production of chiral amines. The use of amine dehydrogenases, for example, allows for the synthesis of chiral amines from inexpensive carbonyl compounds with minimal waste generation. openaccessgovernment.org
Renewable Resources: A key aspect of green chemistry is the utilization of renewable feedstocks. Future research may explore the synthesis of fluoroaromatic precursors from bio-based sources, reducing the reliance on petrochemicals. openaccessgovernment.org
Integration of Flow Chemistry and Continuous Processing in Asymmetric Synthesis
Flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.govmdpi.com The use of continuous flow reactors offers several advantages over traditional batch processing, including improved safety, better process control, and the potential for higher yields and purity.
Enhanced Safety and Control: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for better temperature control and safer handling of highly reactive reagents and intermediates. tcichemicals.com
Process Intensification: Continuous processing enables the telescoping of multiple reaction steps, eliminating the need for isolation and purification of intermediates. This can significantly shorten production times and reduce costs. nih.govrsc.org The continuous flow synthesis of chiral amines using immobilized enzymes in packed-bed reactors has been successfully demonstrated, showcasing the potential of this technology for industrial-scale production. acs.org
Automation and Optimization: Flow chemistry systems can be readily automated, allowing for rapid process optimization and high-throughput synthesis of compound libraries. This is particularly valuable in the early stages of drug discovery and development.
Innovation in High-Throughput Screening and Analytical Technologies for Chiral Compounds
The discovery and optimization of new catalysts and synthetic routes for chiral compounds like this compound require rapid and efficient analytical methods for determining enantiomeric excess (ee) and reaction conversion.
High-Throughput Screening (HTS): HTS techniques are crucial for rapidly screening large libraries of catalysts and reaction conditions. chemeurope.com The development of colorimetric and fluorometric assays allows for the rapid determination of enzyme activity and enantioselectivity in a microplate format. researchgate.net
Advanced Analytical Techniques: While chiral High-Performance Liquid Chromatography (HPLC) remains a standard technique for ee determination, it can be time-consuming. jiangnan.edu.cn Therefore, there is a growing interest in faster analytical methods.
Supercritical Fluid Chromatography (SFC): SFC offers faster separations and is often considered a greener alternative to HPLC due to the use of supercritical CO2 as the mobile phase. jiangnan.edu.cn
Circular Dichroism (CD) Spectroscopy: CD-based assays provide a rapid method for determining the ee of chiral amines without the need for chromatographic separation. chemeurope.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents or derivatizing agents in NMR spectroscopy allows for the determination of enantiomeric ratios. Recent advances in ¹⁹F NMR-based methods are particularly relevant for the analysis of fluorinated chiral compounds, offering a separation-free approach to chiral analysis. chemeurope.comanalytica-world.comeurekalert.org
| Analytical Technique | Principle | Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy and resolution |
| Chiral SFC | Separation using a supercritical fluid mobile phase | Faster analysis, reduced solvent consumption |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Rapid, no separation required |
| ¹⁹F NMR Spectroscopy | Analysis of fluorine nuclei in a magnetic field | Separation-free for fluorinated compounds, rapid |
Q & A
Basic Research Questions
Q. How can researchers optimize the enantioselective synthesis of (S)-1-(2,4-difluorophenyl)propan-1-amine for high chiral purity?
- Methodology : Utilize asymmetric catalytic methods such as chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) to control stereochemistry. Monitor reaction progress via chiral HPLC or polarimetry to verify enantiomeric excess (ee). For hydrochloride salt formation (as seen in related compounds), employ hydrochloric acid in anhydrous conditions to stabilize the amine .
- Key Parameters : Temperature (typically 0–25°C), solvent polarity (e.g., THF or dichloromethane), and catalyst loading (1–5 mol%).
Q. What analytical techniques are critical for characterizing this compound and distinguishing it from its enantiomers?
- Techniques :
- NMR : Compare H and F NMR spectra to identify substituent positions and confirm stereochemistry.
- Chiral Chromatography : Use columns like Chiralpak IA/IB to resolve enantiomers.
- Mass Spectrometry : Confirm molecular weight (exact mass: 171.07 g/mol) via high-resolution MS (HRMS) .
Q. How can researchers mitigate impurities during the synthesis of this compound hydrochloride?
- Strategies :
- Purification : Employ recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Impurity Profiling : Use LC-MS to detect common byproducts like racemic mixtures or dehalogenated derivatives. Set acceptance criteria for impurities (e.g., ≤0.5% for individual impurities) based on pharmacopeial guidelines .
Advanced Research Questions
Q. What role does the 2,4-difluorophenyl group play in modulating the compound’s biological activity, and how can structure-activity relationships (SAR) be explored?
- SAR Approach :
- Synthesize analogs with substituted fluorophenyl groups (e.g., 3,4-difluoro or 2,5-difluoro) and compare their binding affinities to targets like fungal CYP51 (relevant to antifungal activity) .
- Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with enzymatic active sites.
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
- Troubleshooting Steps :
- Verify enantiomeric purity via chiral HPLC to rule out activity contributions from the (R)-enantiomer.
- Standardize assay conditions (e.g., pH, incubation time) across studies. For antifungal activity, follow CLSI guidelines for MIC determinations .
- Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colony-counting methods).
Q. What computational methods are effective for predicting the metabolic stability of this compound?
- Tools :
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify potential metabolic hotspots (e.g., amine oxidation or defluorination).
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for C-F bonds to assess susceptibility to enzymatic cleavage.
- Validation : Compare predictions with in vitro hepatocyte or microsomal stability assays .
Q. How can the chiral environment of this compound be exploited in asymmetric catalysis or drug design?
- Applications :
- Catalysis : Use the amine as a chiral ligand in asymmetric hydrogenation reactions (e.g., ketone reductions).
- Drug Design : Leverage its stereochemistry to enhance selectivity for G-protein-coupled receptors (GPCRs) or ion channels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
